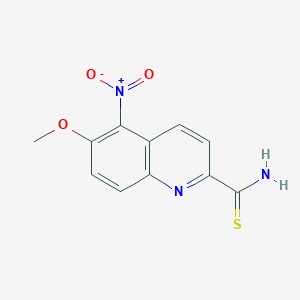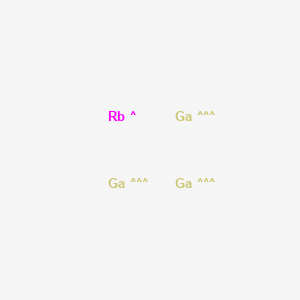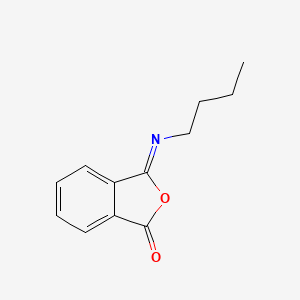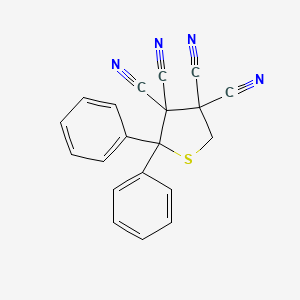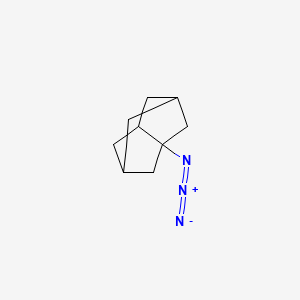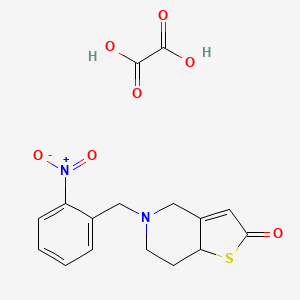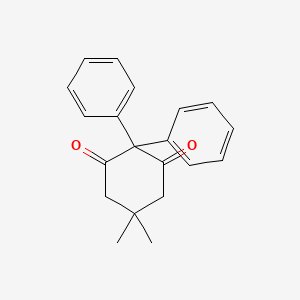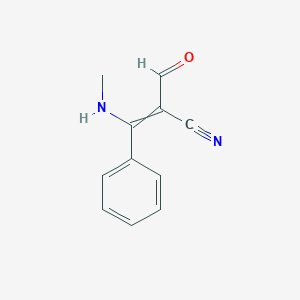
2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile is an organic compound with a complex structure that includes a formyl group, a methylamino group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with methylamine and malononitrile under basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization and dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) for aromatic substitution
Major Products Formed
Oxidation: 2-Formyl-3-(methylamino)-3-phenylpropanoic acid
Reduction: 2-Formyl-3-(methylamino)-3-phenylpropanamine
Substitution: Various substituted phenyl derivatives depending on the electrophile used
Applications De Recherche Scientifique
2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl and nitrile groups can form hydrogen bonds or covalent interactions with target molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Formyl-3-(amino)-3-phenylprop-2-enenitrile
- 2-Formyl-3-(methylamino)-3-(substituted phenyl)prop-2-enenitrile
Uniqueness
2-Formyl-3-(methylamino)-3-phenylprop-2-enenitrile is unique due to the presence of both a formyl and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for multiple points of functionalization, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
87352-03-2 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-formyl-3-(methylamino)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C11H10N2O/c1-13-11(10(7-12)8-14)9-5-3-2-4-6-9/h2-6,8,13H,1H3 |
Clé InChI |
WATKXFNDAAPJMF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=C(C=O)C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



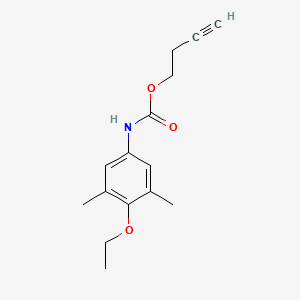
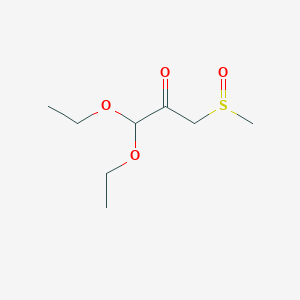
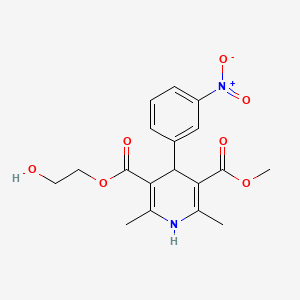
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
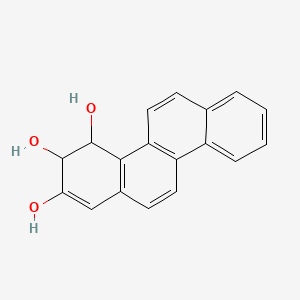
![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
